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molecular formula C9H10O2 B2373390 2-Hydroxy-4,6-dimethylbenzaldehyde CAS No. 1666-02-0

2-Hydroxy-4,6-dimethylbenzaldehyde

Cat. No. B2373390
M. Wt: 150.177
InChI Key: QVNGLKIFRNFPQC-UHFFFAOYSA-N
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Patent
US04806141

Procedure details

3,5-Dimethylphenol (40.0 g; 330 mmole) was dissolved in dichloromethane (210 ml) and the solution was cooled to a temperature of 0° C. Titanium tetrachloride (105 g; 553 mmole) was added dropwise over a period of 5 minutes to the stirred solution and then the temperature of the solution was maintained at 0° C. for a period of 30 minutes while dichloromethyl methyl ether (31.6 g) was added dropwise. The solution was warmed to room temperature and stirred for a period of 30 minutes and then warmed to 35° C. and stirred for a further 15 minutes. The reaction mixture was poured onto ice (ca 300 g) and the aqueous mixture was extracted with dichloromethane. The organic phase was washed three times with water and the solvent was removed by evaporation under reduced pressure. The residue was steam distilled and the distillate was extracted with dichloromethane and the organic phase was separated, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 2,4-dimethyl-6-hydroxybenzaldehyde (31.0 g; 63.0%) as a yellow solid mp <50° C. Proton magnetic resonance spectrum (CDC13 ; δ in ppm): 2.19 (3H, s); 2.42 (3H, s); 6.41-6.52 (2H, m); 10.05 (1H, s); 11.90 (1H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH3:10][O:11]C(Cl)Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([OH:9])[C:3]=1[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
210 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
31.6 g
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
105 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 35° C.
STIRRING
Type
STIRRING
Details
stirred for a further 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice (ca 300 g)
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed three times with water
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
the distillate was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=O)C(=CC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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